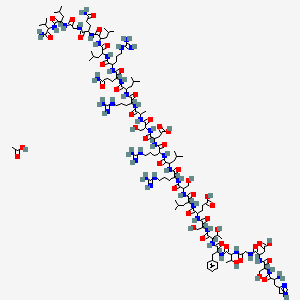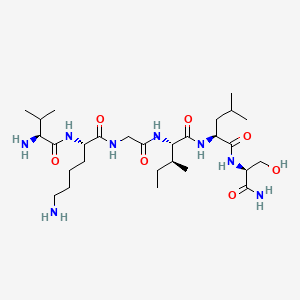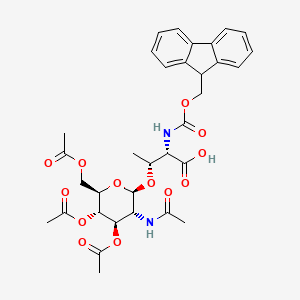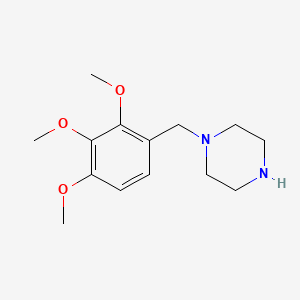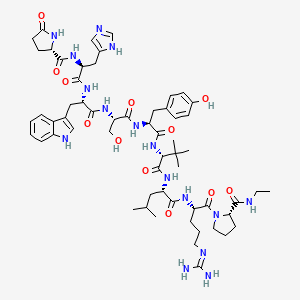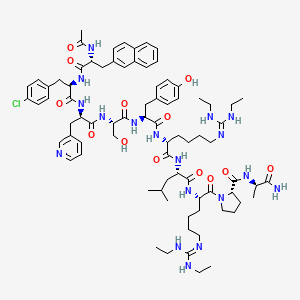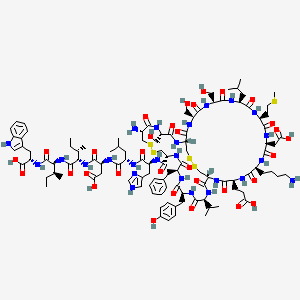
Hsdvhk-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- HSDVHK-NH2 est un antagoniste de la vitronectine αvβ3-intégrine. Sa structure chimique est représentée par C30H48N12O9.
- Les intégrines sont des récepteurs de surface cellulaire qui jouent un rôle crucial dans l'adhésion cellulaire, la migration et la signalisation. L'intégrine αvβ3 interagit spécifiquement avec la vitronectine, une glycoprotéine présente dans la matrice extracellulaire.
- This compound perturbe cette interaction, ce qui en fait un agent thérapeutique potentiel.
Applications De Recherche Scientifique
Chemistry: HSDVHK-NH2 can serve as a tool compound for studying integrin-vitronectin interactions.
Biology: Researchers use it to investigate cell adhesion, migration, and angiogenesis.
Medicine: Potential applications include anti-angiogenic therapy and cancer treatment.
Industry: this compound may find use in developing targeted drug delivery systems.
Mécanisme D'action
Target of Action
Hsdvhk-NH2 is an antagonist of the integrin αvβ3-vitronectin interaction . Integrins are a family of cell surface receptors that mediate cell-cell and cell-extracellular matrix interactions. The αvβ3 integrin is particularly important in angiogenesis and tumor metastasis .
Mode of Action
This compound competes with vitronectin for the RGD-binding site of integrin αvβ3 . This interaction is site-specific, as this compound is inactive for the complex formation of a denatured form of integrin–vitronectin . It shows a strong antagonism against αvβ3-GRGDSP interaction with an IC50 value of 25.72 nM .
Biochemical Pathways
The interaction of this compound with integrin αvβ3 affects several biochemical pathways. It significantly inhibits bFGF-induced cell migration . The compound also induces HUVEC cell death through caspases activations, a mechanism related to increased p53 expression .
Pharmacokinetics
It is known that the compound is rapidly internalized into huvecs at a culture temperature of 37 °c, a process mediated by caveolin and clathrin .
Result of Action
This compound inhibits the proliferation of HUVEC cells due to the induction of cell death through caspases activations . It also significantly inhibits HUVEC proliferation on denatured collagen-coated plates in a dose-dependent manner .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the temperature of the culture environment can affect the internalization of the compound into cells . .
Analyse Biochimique
Biochemical Properties
Hsdvhk-NH2 plays a significant role in biochemical reactions, particularly in the interaction between integrin αvβ3 and vitronectin . It interacts with these proteins and inhibits their function, thereby affecting cell migration .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It significantly inhibits bFGF-induced cell migration . It also induces cell death in HUVEC cells through caspase activations, a mechanism related to increased p53 expression .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action against the integrin αvβ3-vitronectin interaction . It binds to the Arg-Gly-Asp (RGD)-binding site, specifically inhibiting the complex formation of a denatured form of integrin–vitronectin .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed to significantly inhibit HUVEC proliferation on denatured collagen-coated plates in a dose-dependent manner .
Méthodes De Préparation
- Malheureusement, les voies de synthèse spécifiques et les conditions de réaction pour HSDVHK-NH2 ne sont pas largement documentées dans la littérature.
- Les méthodes de production industrielle impliquent probablement des techniques de synthèse peptidique, compte tenu de sa structure de type peptidique.
Analyse Des Réactions Chimiques
- HSDVHK-NH2 peut subir diverses réactions, notamment la formation de liaisons peptidiques, l'amidation et la cyclisation.
- Les réactifs courants comprennent les acides aminés, les agents de couplage (par exemple, HATU, HBTU) et les groupes protecteurs (par exemple, Fmoc, Boc).
- Les principaux produits seraient le peptide this compound entièrement synthétisé.
Applications de la recherche scientifique
Chimie: this compound peut servir de composé outil pour étudier les interactions intégrine-vitronectine.
Biologie: Les chercheurs l'utilisent pour étudier l'adhésion cellulaire, la migration et l'angiogenèse.
Médecine: Les applications potentielles comprennent la thérapie anti-angiogénique et le traitement du cancer.
Industrie: this compound peut trouver une utilisation dans le développement de systèmes d'administration ciblée de médicaments.
Mécanisme d'action
- Le mécanisme de this compound implique le blocage de l'interaction αvβ3-vitronectine.
- Il affecte probablement les voies de signalisation en aval liées à la migration et à la prolifération cellulaires.
Comparaison Avec Des Composés Similaires
- Alors que HSDVHK-NH2 est unique en raison de son antagonisme spécifique de l'intégrine αvβ3, des composés similaires comprennent d'autres inhibiteurs de l'intégrine (par exemple, les peptides RGD) et des molécules se liant à la vitronectine.
Rappelez-vous que this compound est principalement utilisé à des fins de recherche, et son potentiel complet attend d'être exploré davantage
Propriétés
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N12O9/c1-15(2)24(30(51)40-20(8-17-11-35-14-37-17)27(48)38-19(25(33)46)5-3-4-6-31)42-28(49)21(9-23(44)45)39-29(50)22(12-43)41-26(47)18(32)7-16-10-34-13-36-16/h10-11,13-15,18-22,24,43H,3-9,12,31-32H2,1-2H3,(H2,33,46)(H,34,36)(H,35,37)(H,38,48)(H,39,50)(H,40,51)(H,41,47)(H,42,49)(H,44,45)/t18-,19-,20-,21-,22-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVRGWKWZIRBPC-KESUXUJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N12O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does HSDVHK-NH2 impact the signaling pathways induced by doxycycline in breast cancer cells?
A1: this compound functions as a specific inhibitor of integrin αvβ3. [] Research indicates that this compound disrupts doxycycline-induced signal transduction by interfering with integrin αvβ3 binding activities. Specifically, while doxycycline typically activates focal adhesion kinase (FAK) phosphorylation, a downstream event of integrin activation, this phosphorylation is blocked by this compound. [] This suggests that this compound's inhibition of integrin αvβ3 directly impacts FAK activation, a key pathway in cell proliferation and survival. Furthermore, this compound also appears to influence doxycycline's inhibitory effect on ERK1/2 phosphorylation, although the specific mechanism remains unclear. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
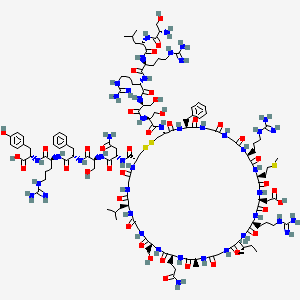
![[Arg8]Vasopressin TFA](/img/structure/B612326.png)
